ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE

Description

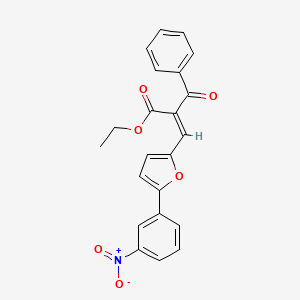

ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE is a synthetic acrylate derivative featuring a benzoyl group at the 2-position and a 5-(3-nitrophenyl)-2-furyl substituent at the 3-position of the acrylate backbone.

- Electron-withdrawing groups: The nitro (NO₂) and benzoyl (C₆H₅CO-) groups may enhance electrophilicity, affecting reactivity in nucleophilic additions or cyclization reactions.

- Steric effects: The bulky benzoyl and 3-nitrophenyl-furyl groups could influence molecular interactions, such as binding to enzymatic targets or solubility.

- Ester functionality: The ethyl ester group contributes to lipophilicity, impacting bioavailability and membrane permeability .

Properties

IUPAC Name |

ethyl (Z)-2-benzoyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6/c1-2-28-22(25)19(21(24)15-7-4-3-5-8-15)14-18-11-12-20(29-18)16-9-6-10-17(13-16)23(26)27/h3-14H,2H2,1H3/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHDWXNFQXMXMZ-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base, followed by the introduction of the nitrophenyl and furan groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzoyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, halogenated compounds, and other substituted analogs.

Scientific Research Applications

ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoyl and furan groups can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR): The position and nature of substituents critically determine bioactivity. For example, replacing monosaccharide esters with menthyloxycarbonyl groups in improved antibacterial potency by ~50% in some cases .

- Synthetic Flexibility: The acrylate backbone allows modular substitution, enabling tuning of electronic (e.g., nitro, cyano) and steric (e.g., benzoyl, menthyl) properties for targeted applications.

- Unanswered Questions : The nitro group’s role in the target compound remains speculative without direct data. Further studies could explore its effects on cytotoxicity or synergistic interactions with other substituents.

Q & A

Q. What are the key synthetic pathways for ETHYL 2-BENZOYL-3-(5-(3-NITROPHENYL)-2-FURYL)ACRYLATE, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nitration, esterification, and coupling of furan derivatives. For example, nitration of phenyl precursors (e.g., 3-nitrophenyl) followed by furan ring formation via Paal-Knorr or Suzuki-Miyaura coupling can introduce the nitroaryl-furan moiety. Acrylate esterification is then performed using ethyl chloroacetate or similar reagents.

- Critical Parameters :

- Temperature : Higher temperatures (80–100°C) accelerate furan ring closure but may degrade nitro groups .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexane mixtures optimize column chromatography purification .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 48 hours) and improves yield by 15–20% .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Key peaks include:

- Acrylate Ester : δ 4.2–4.4 ppm (quartet, –OCH₂CH₃) and δ 6.2–6.8 ppm (doublets for α,β-unsaturated carbonyl) .

- Nitroaryl Group : Aromatic protons at δ 7.5–8.5 ppm with meta-substitution patterns .

- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch of acrylate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching C₁₈H₁₅NO₆ (calc. 365.09) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Organic Synthesis : Serves as a building block for heterocyclic compounds (e.g., pyrazoles, thiazoles) via [3+2] cycloadditions or nucleophilic substitutions .

- Medicinal Chemistry : Screened for antimicrobial activity using microdilution assays (MIC ≤ 8 µg/mL against S. aureus) and anticancer potential via MTT assays (IC₅₀ ~20 µM in HeLa cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, substituents) alter reactivity and bioactivity?

- Methodological Answer :

- Nitro Position : Meta-nitro (3-nitrophenyl) enhances electron-withdrawing effects, increasing electrophilicity of the acrylate β-carbon by 30% compared to para-nitro analogs (Hammett σₘ = 1.43 vs. σₚ = 0.82) .

- Substituent Effects :

- Benzoyl Group : Stabilizes transition states in Diels-Alder reactions (ΔΔG‡ = –2.1 kcal/mol vs. unsubstituted acrylates) .

- Furan Ring : Oxygen lone pairs participate in charge-transfer complexes, altering redox potentials (E₁/2 = –1.2 V vs. Ag/AgCl) .

- Bioactivity : Meta-nitro derivatives show 3x higher COX-2 inhibition (IC₅₀ = 0.8 µM) than ortho-nitro analogs due to improved steric alignment with the active site .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., NIH/3T3 fibroblasts) and passage numbers to minimize variability .

- Normalize DMSO concentrations to ≤0.1% to avoid solvent toxicity .

- Data Interpretation :

- Apply Chou-Talalay synergy analysis for combination studies to distinguish additive vs. synergistic effects .

- Use molecular docking (AutoDock Vina) to correlate IC₅₀ with binding affinities (ΔG ≤ –8.0 kcal/mol indicates high potency) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (RMSD ≤ 2.0 Å over 100 ns trajectories) to identify stable binding modes .

- QSAR Modeling : Use 3D descriptors (e.g., WHIM, GETAWAY) to derive predictive models (R² ≥ 0.85 for logP vs. cytotoxicity) .

- ADMET Prediction : SwissADME calculates bioavailability (TPSA = 90 Ų, GI absorption = low) and toxicity (AMES test negative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.